molecular formula C17H20N4O2 B1392684 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine CAS No. 1242856-67-2

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine

Cat. No. B1392684
M. Wt: 312.37 g/mol
InChI Key: DRPQTNFOCMRLOR-UHFFFAOYSA-N
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Description

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is a chemical compound with the molecular formula C17H20N4O2 . It is used for pharmaceutical testing . This compound has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The molecular weight of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is 312.37 g/mol. More detailed physical and chemical properties are not available in the retrieved results.

Scientific Research Applications

1. Histamine H4 Receptor Ligand

A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds show potential as anti-inflammatory agents and have antinociceptive activity in pain models, which supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. PKCtheta Inhibitors

Compounds with a 4-methylindolyl-5-amino group at C-4 and a phenyl group at C-5 of the pyridine core, including analogs with 4-methylpiperazin-1-yl groups, have been identified as inhibitors of PKCtheta. These compounds have shown significant potential in inhibiting PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).

3. Anticancer Activities

Certain Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine have been synthesized to enhance their biological activity and tested for their anticancer activities against prostate cancer cell lines. These compounds exhibited moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).

4. Nootropic Agents

1,4-Disubstituted 2-oxopyrrolidines and related compounds, transformed from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, have been tested for nootropic activity. These compounds, including those with 4-methylpiperazin-1-yl groups, offer potential insights into the development of new nootropic agents (Valenta et al., 1994).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved results. It is recommended to handle this compound with appropriate safety measures, as with all chemicals .

properties

IUPAC Name

[4-(5-aminopyridin-2-yl)oxyphenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-20-8-10-21(11-9-20)17(22)13-2-5-15(6-3-13)23-16-7-4-14(18)12-19-16/h2-7,12H,8-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPQTNFOCMRLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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